molecular formula C22H22Cl2N2O2 B4769434 N,N'-1,4-butanediylbis[3-(3-chlorophenyl)acrylamide]

N,N'-1,4-butanediylbis[3-(3-chlorophenyl)acrylamide]

Cat. No.: B4769434
M. Wt: 417.3 g/mol
InChI Key: VSTPXIMVXHJYNA-WGDLNXRISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-1,4-butanediylbis[3-(3-chlorophenyl)acrylamide] is a synthetic compound that belongs to the class of bisacrylamides. This compound has been widely used in scientific research due to its unique properties and potential applications in various fields.

Mechanism of Action

The mechanism of action of N,N'-1,4-butanediylbis[3-(3-chlorophenyl)acrylamide] involves the formation of covalent bonds between the cross-linking agent and the protein or peptide molecules. The cross-linking process occurs through the reaction of the acrylamide groups of the cross-linking agent with the amino groups of the protein or peptide molecules. This results in the formation of a stable cross-linked network that enhances the structural integrity and stability of the protein or peptide.
Biochemical and Physiological Effects:
N,N'-1,4-butanediylbis[3-(3-chlorophenyl)acrylamide] has been shown to have minimal biochemical and physiological effects on cells and tissues. It does not induce significant cytotoxicity or inflammation, making it a safe and effective tool for scientific research.

Advantages and Limitations for Lab Experiments

The advantages of using N,N'-1,4-butanediylbis[3-(3-chlorophenyl)acrylamide] in lab experiments include its ability to cross-link proteins and peptides, its high purity and yield, and its low cytotoxicity. However, the limitations include its potential for non-specific cross-linking, which may affect the functional activity of the protein or peptide, and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for the use of N,N'-1,4-butanediylbis[3-(3-chlorophenyl)acrylamide] in scientific research. These include the development of new cross-linking strategies, the optimization of the cross-linking conditions for specific proteins and peptides, and the application of the cross-linking agent in drug delivery and biomaterials development. Additionally, the use of N,N'-1,4-butanediylbis[3-(3-chlorophenyl)acrylamide] in combination with other cross-linking agents may provide new avenues for protein and peptide engineering.
In conclusion, N,N'-1,4-butanediylbis[3-(3-chlorophenyl)acrylamide] is a valuable tool for scientific research due to its unique properties and potential applications in various fields. Its ability to cross-link proteins and peptides, its low cytotoxicity, and its high purity and yield make it a safe and effective tool for protein and peptide engineering, drug delivery, and biomaterials development. Further research on the cross-linking agent and its applications may lead to new discoveries and advancements in the field of scientific research.

Scientific Research Applications

N,N'-1,4-butanediylbis[3-(3-chlorophenyl)acrylamide] has been extensively used in scientific research as a cross-linking agent for proteins and peptides. It has been shown to be effective in stabilizing proteins and peptides, increasing their thermal stability and resistance to denaturation. This property makes it a valuable tool for protein and peptide engineering, drug delivery, and biomaterials development.

Properties

IUPAC Name

(E)-3-(3-chlorophenyl)-N-[4-[[(E)-3-(3-chlorophenyl)prop-2-enoyl]amino]butyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22Cl2N2O2/c23-19-7-3-5-17(15-19)9-11-21(27)25-13-1-2-14-26-22(28)12-10-18-6-4-8-20(24)16-18/h3-12,15-16H,1-2,13-14H2,(H,25,27)(H,26,28)/b11-9+,12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSTPXIMVXHJYNA-WGDLNXRISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C=CC(=O)NCCCCNC(=O)C=CC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)/C=C/C(=O)NCCCCNC(=O)/C=C/C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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